Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate
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Overview
Description
Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate is a complex organic compound with the molecular formula C16H27NO5 and a molecular weight of 313.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrano[3,2-c]pyridine core structure. Key steps may include:
Formation of the pyridine ring through cyclization reactions.
Introduction of the ethyl group at the 4a-position.
Esterification to introduce the tert-butyl and carboxylate groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to more oxidized forms.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions may employ hydrogen gas and a catalyst.
Substitution reactions can involve nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation can yield pyridine N-oxides.
Reduction can produce partially reduced pyridine derivatives.
Substitution can result in various substituted pyrano[3,2-c]pyridines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its biological activity and potential as a lead compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrano[3,2-c]pyridine derivatives: Other compounds with similar core structures.
Ester derivatives: Compounds with similar ester functional groups.
Uniqueness: Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate stands out due to its specific stereochemistry and functional groups, which may confer unique properties and applications compared to similar compounds.
Properties
IUPAC Name |
6-O-tert-butyl 4a-O-ethyl (4aR,8aR)-3,4,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-5-20-13(18)16-8-6-10-21-12(16)7-9-17(11-16)14(19)22-15(2,3)4/h12H,5-11H2,1-4H3/t12-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTGYXNCCCTUAE-MLGOLLRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCOC1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCO[C@@H]1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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